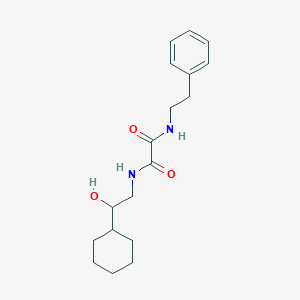
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-cyclohexyl-2-hydroxyethyl)-N2-phenethyloxalamide” is a complex organic compound. Based on its name, it likely contains a cyclohexyl group (a six-membered carbon ring), a hydroxyethyl group (an ethyl group with a hydroxyl (-OH) group attached), and a phenethyl group (a two-carbon chain attached to a phenyl group, which is a six-carbon ring). The “oxalamide” part of the name suggests that it contains an oxalamide group, which is a type of amide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclohexyl and phenethyl groups .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its specific structure. The presence of the hydroxyl group suggests that it might be able to participate in reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its structure. For example, the presence of the hydroxyl group might make it more polar and therefore more soluble in polar solvents .Scientific Research Applications
Synthesis and Reactivity
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-phenethyloxalamide and related compounds are vital in organic chemistry for synthesizing complex nitrogen-containing compounds. These compounds serve as intermediates in the formation of acyclic, carbo-, and heterocyclic amines, which are significant for natural products and their analogues. The use of N,O-disubstituted hydroxylamines (NODHA) has led to advancements in the acylation methods providing convenient routes to complex aldehydes, ketones, and hydroxamic acids. This progress has improved the Weinreb amide methodology, facilitating the synthesis of biologically active and naturally occurring compounds (Khlestkin & Mazhukin, 2003).
Catalytic and Mechanistic Insights
The compound and its derivatives have been studied for their potential in catalytic processes and mechanistic insights into organic reactions. For instance, research on cyclohexane oxidation has shed light on the activation of nonheme FeIII-OOH intermediates by Sc3+ or HClO4, leading to the rapid hydroxylation of cyclohexane and benzene. This study provides valuable information on the reactivity and potential applications of iron-based catalysts in organic transformations (Kal, Draksharapu, & Que, 2018).
Environmental and Biodegradation Studies
The degradation and biotransformation of cyclohexyl compounds have been a subject of environmental and biodegradation studies. Research on the degradation of cyclohexane by Rhodococcus sp. EC1 highlights the organism's ability to degrade not only cyclohexane but also other recalcitrant hydrocarbons such as hexane. These findings are crucial for developing biological strategies for removing hydrocarbons from contaminated environments (Lee & Cho, 2008).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body.
properties
IUPAC Name |
N'-(2-cyclohexyl-2-hydroxyethyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-16(15-9-5-2-6-10-15)13-20-18(23)17(22)19-12-11-14-7-3-1-4-8-14/h1,3-4,7-8,15-16,21H,2,5-6,9-13H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKXZEIITTWPDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-phenethyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

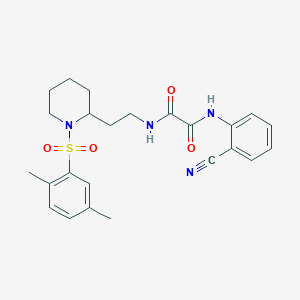
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2665350.png)
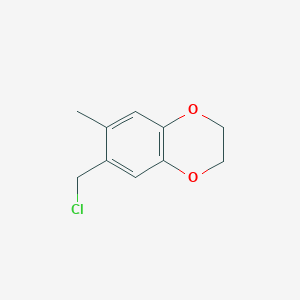
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2665352.png)
![2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide](/img/structure/B2665353.png)
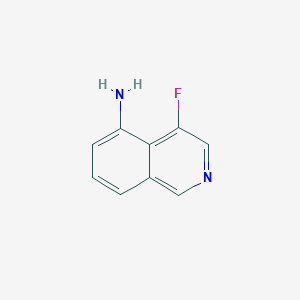
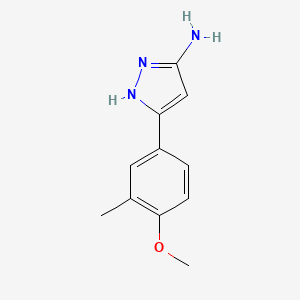
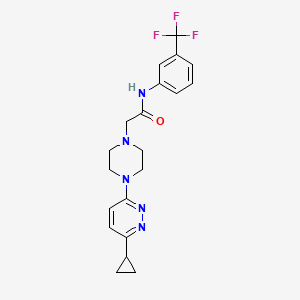
![3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one](/img/structure/B2665360.png)

![1-(3-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2665362.png)
![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2665363.png)
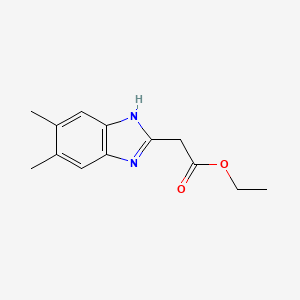
![3-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2665368.png)